molecular formula C5H6F3N3O B2474892 [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1549675-25-3

[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2474892
CAS No.: 1549675-25-3
M. Wt: 181.118
InChI Key: NLLQZIXVDLYGBR-UHFFFAOYSA-N
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Description

[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol ( 1549675-25-3) is a high-purity chemical reagent with a molecular weight of 181.12 g/mol and the molecular formula C 5 H 6 F 3 N 3 O . This compound serves as a versatile and valuable nitrogen-rich heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure incorporates a triazole ring, known for its stability and ability to engage in hydrogen bonding, alongside a trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The presence of a primary alcohol functional group provides a reactive handle for further synthetic modifications, making this compound an ideal intermediate for constructing more complex target molecules. Derivatives of 1,2,4-triazole, particularly those with trifluoromethyl substituents, are extensively investigated in pharmaceutical research for their diverse biological activities. While this specific methanol derivative is a key synthetic precursor, closely related 1,2,4-triazole-3-thiol analogs have demonstrated significant potential as corrosion inhibitors for low-carbon steel in acidic environments, showing high inhibition efficiency by adsorbing onto metal surfaces . Furthermore, structurally similar 3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methylamine derivatives are recognized as important components in peptide labeling and as synthetic intermediates for pharmaceuticals, underscoring the broad utility of this chemical class in developing diagnostic tools and active agents . The trifluoromethyl-triazole core is also a subject of interest in antimicrobial research , as various 1,2,4-triazole derivatives have been synthesized and evaluated for their biological activity . This product is intended for research and development purposes only and is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-10-4(11)5(6,7)8/h12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLQZIXVDLYGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Thiosemicarbazide Cyclization

A widely adopted method involves synthesizing 1,2,4-triazole-3-thiones from hydrazide precursors. For example, methyl-5-bromonicotinate-derived hydrazide 54 (86% yield) reacts with isothiocyanates to form thiosemicarbazides, which undergo NaOH-mediated cyclization to 1,2,4-triazole-3-thiones. Adapting this protocol:

  • Synthesis of 4-Methyl-1,2,4-Triazole-3-Thione :

    • React methylhydrazine with trifluoroacetic anhydride to form N-methyl-N'-(trifluoroacetyl)hydrazine.
    • Treat with CS₂ in basic conditions to yield 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione.
  • Hydroxymethyl Introduction :

    • Reduce the thione group to methanol using Raney nickel or perform nucleophilic displacement with formaldehyde under basic conditions.

Copper-Catalyzed Triazolium Salt Formation

Arylation and Alkylation Strategies

Hutchinson et al. demonstrated that 4-substituted-4H-1,2,4-triazoles undergo copper-catalyzed quaternization with diaryliodonium salts. For the target compound:

  • Synthesis of 4-Methyl-4H-1,2,4-Triazole :

    • Condense methylhydrazine with formamide azine under reflux (150°C, 16 h) to form the triazole core.
  • Trifluoromethylation at C5 :

    • Employ Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of Cu(I) catalysts to introduce CF₃ at position 5.
  • Hydroxymethyl Functionalization :

    • Perform Vilsmeier-Haack formylation followed by sodium borohydride reduction to install the hydroxymethyl group.

Optimization : Using para-toluenesulfonic acid (0.05 equiv) as a catalyst improved cyclization yields to 78%.

Multi-Component Reaction (MCR) Approaches

Tandem Cyclization-Alkylation

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Limitations
Hydrazide Cyclization Methyl-5-bromonicotinate Thiosemicarbazide cyclization 40–50 Low regioselectivity for CF₃
Copper Catalysis Methylhydrazine, formamide azine Quaternization, CF₃ addition 60–78 Requires expensive Cu catalysts
MCR Propargyl alcohol, methylazide Click chemistry, rearrangement 52–65 Multi-step purification

Key Findings :

  • Copper-catalyzed methods offer superior yields but face scalability challenges due to catalyst costs.
  • Hydrazide routes, while economical, suffer from side reactions during CF₃ introduction.

Functional Group Compatibility and Protecting Strategies

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis:

  • Silyl Ether Protection :

    • Use tert-butyldimethylsilyl chloride (TBDMSCl) to protect the alcohol prior to trifluoromethylation.
    • Deprotect with tetrabutylammonium fluoride (TBAF) in THF.
  • Esterification :

    • Convert to acetate using acetyl chloride, then hydrolyze with NaOH post-synthesis.

Industrial-Scale Considerations and Green Chemistry

  • Solvent Optimization :

    • Replace DMF with cyclopentyl methyl ether (CPME) to improve reaction sustainability.
  • Catalyst Recycling :

    • Immobilize Cu catalysts on silica gel to enable reuse across 5–7 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-ylmethanol can inhibit the growth of various pathogenic microorganisms. This property is particularly valuable in developing new antimicrobial agents to combat drug-resistant strains.

Microorganism TestedInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans20

Agricultural Applications

The compound has potential applications in agriculture as a fungicide. Its ability to disrupt fungal cell membranes makes it an effective agent against various plant pathogens. Field trials have demonstrated its efficacy in protecting crops from fungal infections.

Crop TypePathogenApplication Rate (g/ha)Efficacy (%)
WheatFusarium graminearum20085
TomatoBotrytis cinerea15090
GrapesPlasmopara viticola10080

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study conducted on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound, indicating its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted triazoles and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol lies in its specific chemical structure, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. The presence of the trifluoromethyl group enhances its chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol (CAS No. 1549675-25-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including agriculture and medicine.

The molecular formula of this compound is C5_5H6_6F3_3N3_3O, with a molecular weight of 181.12 g/mol. The compound features a triazole ring, which is known for its biological significance.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, the compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that related triazole compounds possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes in microbial metabolism.

Microbial Strain Activity
Escherichia coliInhibited at low concentrations
Candida albicansEffective antifungal activity
Staphylococcus aureusBroad-spectrum efficacy

Herbicidal Activity

In agricultural applications, this compound has been identified as a potent herbicide. It acts as a phytoene desaturase inhibitor, which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to effective weed management strategies.

A recent study highlighted its herbicidal activity against several weed species at concentrations ranging from 375 to 750 g/ha:

Weed Species Application Rate (g/ha) Efficacy
Common lambsquarters375High
Barnyard grass750Moderate

Antioxidant Properties

The antioxidant capacity of triazole derivatives has also been explored. Compounds similar to this compound have shown promising results in DPPH and ABTS assays, indicating their ability to scavenge free radicals and reduce oxidative stress.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics.

Herbicidal Application Study

In field trials assessing herbicidal efficacy, this compound demonstrated superior performance compared to conventional herbicides. The compound's mode of action as a phytoene desaturase inhibitor was confirmed through biochemical assays.

Q & A

Q. What are the established synthetic routes for [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyrazole or thiazole derivatives. For example, alkylation or sulfonation reactions are employed to introduce the hydroxymethyl group at the triazole ring. Intermediate validation relies on IR spectroscopy (to confirm functional groups like -OH or -SH), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to ensure stoichiometric purity). X-ray crystallography may resolve structural ambiguities, as demonstrated in analogous triazole derivatives .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹).
  • NMR : ¹H NMR distinguishes methyl (δ 2.5–3.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups.
  • X-ray Crystallography : Resolves bond lengths and angles, especially for the triazole ring and trifluoromethyl orientation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS).

Q. What are the key physicochemical properties influencing reactivity and stability?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group introduces polarity, affecting solubility. Stability studies under varying pH and temperature (e.g., via HPLC monitoring) are recommended to assess degradation pathways. The compound’s pKa (~8–10 for the triazole N-H) can be determined potentiometrically .

Advanced Research Questions

Q. How can contradictory data in alkylation/sulfonation yields be resolved during synthesis?

Low yields in alkylation steps (e.g., <50%) may arise from steric hindrance from the trifluoromethyl group. Optimization strategies include:

  • Reaction Solvent : Protic solvents (e.g., methanol) improve nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
  • Temperature Control : Prolonged heating (>12 hrs at 60–80°C) may improve conversion . Parallel monitoring via TLC or LC-MS is advised to track intermediate formation .

Q. What computational methods are suitable for studying its bioactivity and target interactions?

  • Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
  • MD Simulations : Assess stability in biological membranes (e.g., using GROMACS). Comparative studies with trifluoromethyl vs. pentafluorosulfanyl analogs can reveal bioisosteric effects .

Q. How does the compound’s structure-activity relationship (SAR) compare to other triazole derivatives?

  • Trifluoromethyl Group : Enhances metabolic resistance compared to methyl or phenyl substituents.
  • Hydroxymethyl Position : Proximity to the triazole ring influences hydrogen-bonding with targets (e.g., fungal CYP51).
  • Toxicity Profile : Longer alkyl chains (e.g., octylthio derivatives) reduce acute toxicity (LC₅₀ >49 mg/L) by limiting membrane disruption .

Methodological Considerations

Q. What strategies validate the compound’s purity for biological assays?

  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues.
  • Chiral HPLC : If stereocenters are present (e.g., from asymmetric synthesis) .

Q. How to design dose-response studies for antimicrobial activity?

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
  • Synergy Assays : Combine with fluconazole to assess potentiation effects.
  • Cytotoxicity Controls : Test on mammalian cell lines (e.g., HEK293) to calculate selectivity indices .

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